LogP Differentiation Between Carboxamide and Carboxylic Acid Forms
The target carboxamide exhibits a higher calculated LogP (0.53) compared to the corresponding carboxylic acid (LogP 0.42), indicating slightly greater lipophilicity that can influence membrane permeability and formulation strategy .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.5285 |
| Comparator Or Baseline | Carboxylic acid analog (CAS 5543-08-8), LogP = 0.42 |
| Quantified Difference | ΔLogP = +0.1085 (25.8% higher for amide) |
| Conditions | Computed LogP from chemical database (Chemsrc/Molbase) |
Why This Matters
The higher lipophilicity of the amide can enhance passive membrane permeation, making it preferable for cell-based assays where intracellular target access is required.
